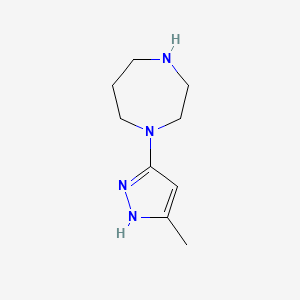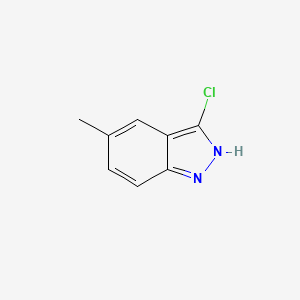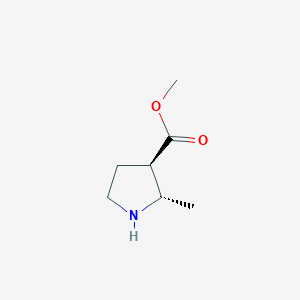
methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate ester group. The stereochemistry of the compound, denoted by (2S,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate typically involves the enantioselective addition of nucleophiles to chiral intermediates. One common method is the diastereoselective addition of lithium dialkylcuprates to chiral enoates, followed by esterification. This process often requires the use of protecting groups and specific reaction conditions to ensure high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and scalability. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ester group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The pathways involved often include modulation of metabolic processes and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry and applications in organic synthesis and pharmaceutical research.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar structural features and are used in the synthesis of biologically active molecules.
Uniqueness
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
XQMDYEQHVQBQMQ-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CCN1)C(=O)OC |
Kanonische SMILES |
CC1C(CCN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


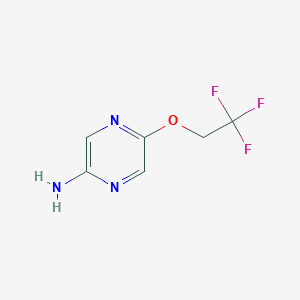

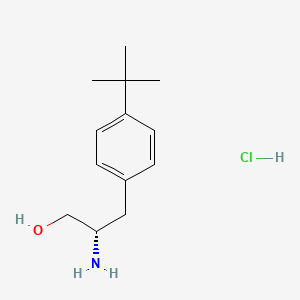
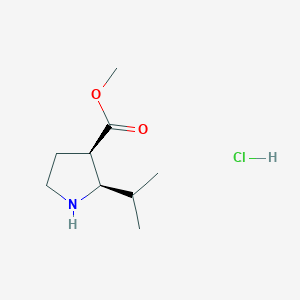
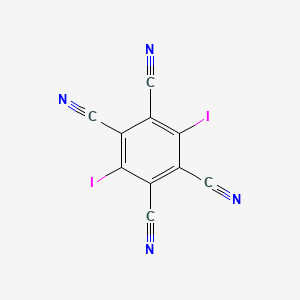
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
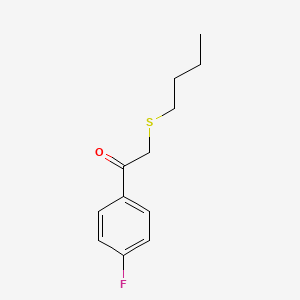

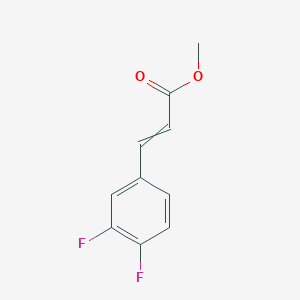
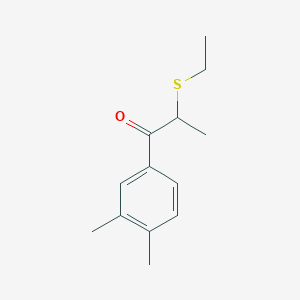

![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
